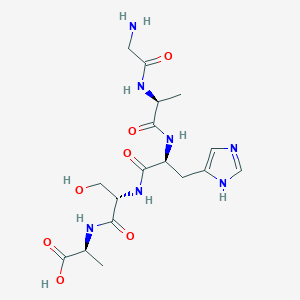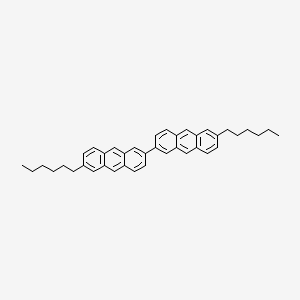
6,6'-Dihexyl-2,2'-bianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Dihexyl-2,2’-bianthracene is an organic compound belonging to the anthracene derivatives family. It is characterized by its two anthracene units connected at the 2,2’ positions and substituted with hexyl groups at the 6,6’ positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in organic electronics and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dihexyl-2,2’-bianthracene typically involves the coupling of two anthracene units. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the hexyl groups at the 6,6’ positions .
Industrial Production Methods: Industrial production of 6,6’-Dihexyl-2,2’-bianthracene may involve large-scale Friedel-Crafts alkylation or other metal-catalyzed coupling reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6,6’-Dihexyl-2,2’-bianthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution can introduce halogens, nitro groups, or sulfonic acid groups .
Aplicaciones Científicas De Investigación
6,6’-Dihexyl-2,2’-bianthracene has a wide range of applications in scientific research:
Organic Electronics: It is used in organic thin-film transistors (OTFTs) due to its high field-effect mobility and stability.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Research: Its derivatives are studied for potential antimicrobial and anti-inflammatory activities.
Industrial Applications: It is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 6,6’-Dihexyl-2,2’-bianthracene exerts its effects is primarily related to its electronic structure. The extended conjugated π-system allows for efficient charge transport and light absorption/emission. In OTFTs, the compound facilitates charge carrier mobility, while in OLEDs, it contributes to light emission through fluorescence .
Comparación Con Compuestos Similares
2,2’-Bianthracene: Lacks the hexyl substitutions, resulting in different electronic properties.
2,6-Trianthracene: Contains an additional anthracene unit, altering its photophysical characteristics.
9,10-Diphenylanthracene: Substituted at different positions, leading to variations in its electronic and optical properties
Uniqueness: 6,6’-Dihexyl-2,2’-bianthracene is unique due to its specific substitution pattern, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .
Propiedades
Número CAS |
534619-47-1 |
|---|---|
Fórmula molecular |
C40H42 |
Peso molecular |
522.8 g/mol |
Nombre IUPAC |
2-hexyl-6-(6-hexylanthracen-2-yl)anthracene |
InChI |
InChI=1S/C40H42/c1-3-5-7-9-11-29-13-15-33-27-39-23-31(17-19-35(39)25-37(33)21-29)32-18-20-36-26-38-22-30(12-10-8-6-4-2)14-16-34(38)28-40(36)24-32/h13-28H,3-12H2,1-2H3 |
Clave InChI |
CDRRLLNBQZBWEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC2=C(C=C1)C=C3C=C(C=CC3=C2)C4=CC5=CC6=C(C=C(C=C6)CCCCCC)C=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


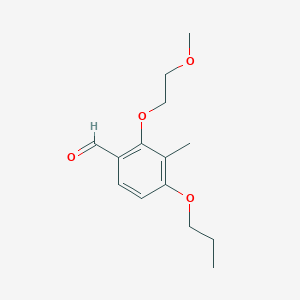
![3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14214819.png)
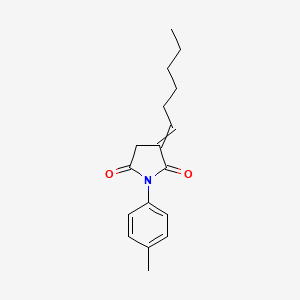
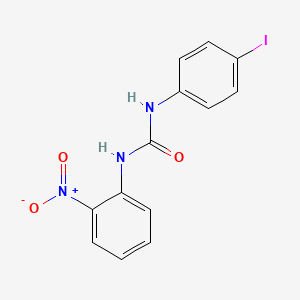

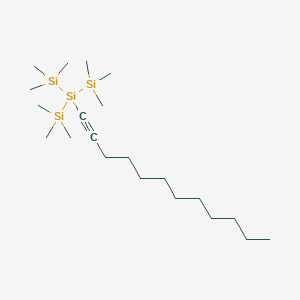
![Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-](/img/structure/B14214859.png)

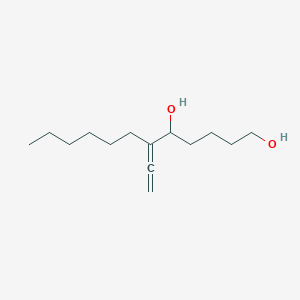
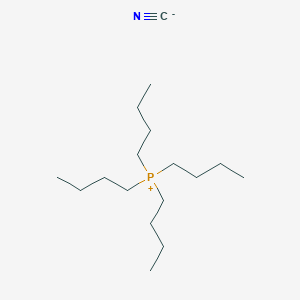
![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
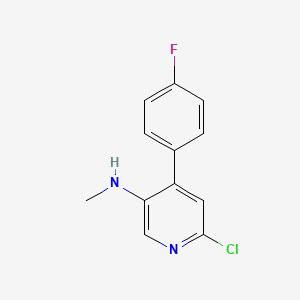
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
